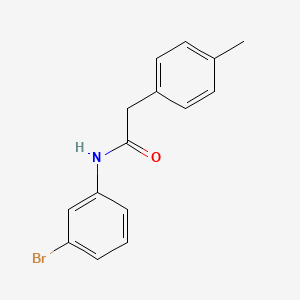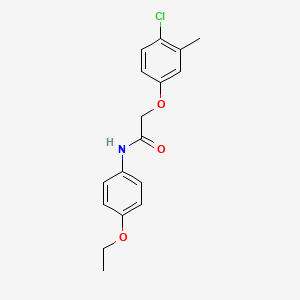![molecular formula C16H16ClNO2S B5748406 3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B5748406.png)
3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide, also known as CCTMP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the family of thioamide derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide involves its ability to inhibit the activity of histone deacetylase (HDAC). HDAC is an enzyme that plays a role in the regulation of gene expression by removing acetyl groups from histones. 3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide inhibits HDAC activity, leading to the accumulation of acetylated histones, which in turn leads to changes in gene expression and ultimately, cell death.
Biochemical and Physiological Effects:
3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide has been shown to have a cytotoxic effect on cancer cells, specifically breast cancer cells. It has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. In addition, 3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, one limitation of using 3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide. One direction is to investigate its potential use in combination with other anti-cancer drugs to enhance its efficacy. Another direction is to study its potential use in the treatment of other types of cancer. Additionally, further research is needed to optimize its solubility and pharmacokinetics for in vivo use.
Métodos De Síntesis
The synthesis of 3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide involves the reaction of 4-chlorobenzenethiol with 4-methoxybenzylamine in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with 3-bromopropionyl chloride to obtain the final product. This method has been reported to yield a high purity of 3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide.
Aplicaciones Científicas De Investigación
3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide has been studied for its potential use in the treatment of cancer, specifically breast cancer. It has been shown to inhibit the growth of breast cancer cells by inducing apoptosis, which is a programmed cell death mechanism. 3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide has also been studied for its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-20-14-6-4-13(5-7-14)18-16(19)10-11-21-15-8-2-12(17)3-9-15/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNKZBPHQCDWAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxyphenol](/img/structure/B5748328.png)
![2-(4-ethoxyphenyl)-6-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B5748335.png)

![3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B5748357.png)

![1-ethyl-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5748365.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5748380.png)
![N-[4-(1-azepanylcarbonyl)phenyl]acetamide](/img/structure/B5748385.png)
![4-tert-butyl-N'-[1-(4-chlorophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5748398.png)
![2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5748399.png)

![2-fluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5748414.png)
